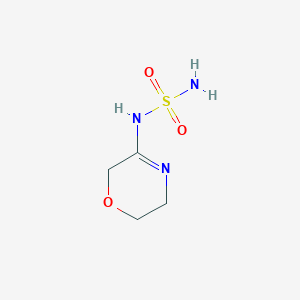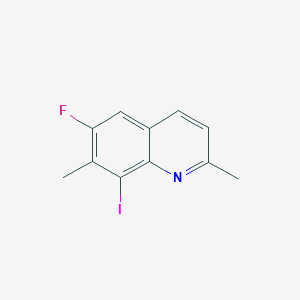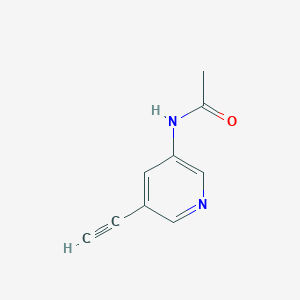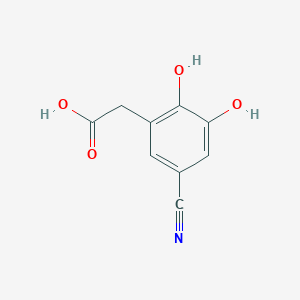
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is an organic compound with a unique structure that includes both cyano and dihydroxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the cyano group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Lacks the cyano group but has similar dihydroxy functionality.
2-Cyano-3,4-dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is unique due to the presence of both cyano and dihydroxy groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(5-cyano-2,3-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c10-4-5-1-6(3-8(12)13)9(14)7(11)2-5/h1-2,11,14H,3H2,(H,12,13) |
InChI-Schlüssel |
HXAIIOAZQCJJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)

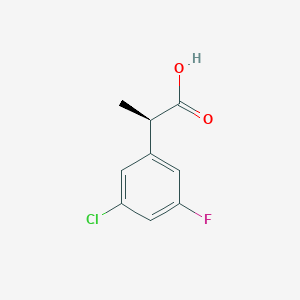

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B15227893.png)
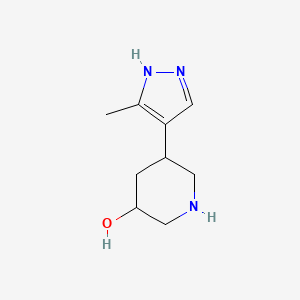
![1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B15227908.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
